molecular formula C17H11F3OS B12528693 S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate CAS No. 676094-72-7

S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate

Cat. No.: B12528693
CAS No.: 676094-72-7
M. Wt: 320.3 g/mol
InChI Key: BYUBAAJPBWXSOT-UHFFFAOYSA-N
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Description

S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethynyl group and an ethanethioate moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s ability to undergo various chemical transformations makes it valuable for studying biological processes and developing new biochemical assays. It can be used to modify biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development .

Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and chemical resistance of the resulting materials .

Mechanism of Action

The mechanism of action of S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The ethynyl group may also participate in covalent bonding with target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

  • S-[[3-(Trifluoromethyl)phenyl]methyl] ethanethioate
  • 4-(Trifluoromethyl)phenyl ethanethioate
  • 3,5-Bis(trifluoromethyl)phenyl ethanethioate

Comparison: Compared to similar compounds, S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate stands out due to its unique ethynyl group, which imparts additional reactivity and versatility. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

676094-72-7

Molecular Formula

C17H11F3OS

Molecular Weight

320.3 g/mol

IUPAC Name

S-[4-[2-[3-(trifluoromethyl)phenyl]ethynyl]phenyl] ethanethioate

InChI

InChI=1S/C17H11F3OS/c1-12(21)22-16-9-7-13(8-10-16)5-6-14-3-2-4-15(11-14)17(18,19)20/h2-4,7-11H,1H3

InChI Key

BYUBAAJPBWXSOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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